4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide
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Overview
Description
4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide is a complex organic compound that belongs to the class of thiosemicarbazides This compound is characterized by the presence of a nitrophenyl group and a trimethoxybenzoyl group attached to a thiosemicarbazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide typically involves the reaction of 4-nitrophenylhydrazine with 3,4,5-trimethoxybenzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiosemicarbazides.
Scientific Research Applications
4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)hydrazine: Similar structure but lacks the thiosemicarbazide moiety.
4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)semicarbazide: Similar structure but contains a semicarbazide group instead of a thiosemicarbazide group.
Uniqueness
4-(4-Nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)thiosemicarbazide is unique due to the presence of both the nitrophenyl and trimethoxybenzoyl groups attached to a thiosemicarbazide backbone. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S/c1-25-13-8-10(9-14(26-2)15(13)27-3)16(22)19-20-17(28)18-11-4-6-12(7-5-11)21(23)24/h4-9H,1-3H3,(H,19,22)(H2,18,20,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKKRZMYOHCRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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